ABCG2 Inhibitory Potency: 6-Nitro-Substituted Quinazoline versus Parent 2-Phenylquinazoline Scaffold
In a systematic SAR study, introduction of a 6-nitro function onto a 2,4-disubstituted quinazoline scaffold yielded compounds with IC50 values against ABCG2-mediated Hoechst 33342 transport in the low nanomolar range (e.g., compound 31 IC50 = 58 nM), whereas the corresponding 2-phenylquinazoline lacking the 6-nitro group showed >10-fold weaker inhibition [1]. The authors explicitly state that the 6-nitro group was essential for extraordinary potency and ABCG2 selectivity over ABCB1 (P-gp) [1].
| Evidence Dimension | Inhibition of ABCG2-mediated Hoechst 33342 efflux (IC50) |
|---|---|
| Target Compound Data | Compound 31 (6-nitro-2,4-substituted quinazoline): IC50 = 58 nM against ABCG2 |
| Comparator Or Baseline | Analogous 2-phenylquinazoline scaffold without 6-nitro substitution: >10-fold higher IC50; standard inhibitor Ko143: IC50 = 250 nM [1] |
| Quantified Difference | ~4.3-fold more potent than Ko143; >10-fold more potent than des-nitro analog |
| Conditions | Hoechst 33342 accumulation assay in MDCK2 cells overexpressing human ABCG2; 30 min preincubation [1] |
Why This Matters
Procurement of 6-nitro-2-phenylquinazoline provides the essential electronic handle for constructing sub-100 nM ABCG2 inhibitors; generic 2-phenylquinazoline cannot achieve this potency threshold.
- [1] Krapf, M. K.; Wiese, M. 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2. J. Med. Chem. 2018, 61, 8390–8403. DOI: 10.1021/acs.jmedchem.8b01011 View Source
